molecular formula C12H16N4O3 B14052614 N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine CAS No. 94102-47-3

N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B14052614
CAS No.: 94102-47-3
M. Wt: 264.28 g/mol
InChI Key: WJJMTVWQENMRHK-UHFFFAOYSA-N
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Description

N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine is a chemical compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a hexyl group attached to the nitrogen atom and a nitro group at the 7th position of the benzoxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of 2,1,3-benzoxadiazole followed by the introduction of the hexyl group. The reaction conditions often include the use of strong acids and nitrating agents. For instance, the nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to enhance efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N-Hexyl-2,1,3-benzoxadiazol-4-amine.

    Substitution: Formation of various N-alkyl or N-aryl benzoxadiazole derivatives.

Scientific Research Applications

N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of glutathione S-transferases, a family of enzymes involved in detoxification processes. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells through the disruption of key signaling pathways .

Comparison with Similar Compounds

N-Hexyl-7-nitro-2,1,3-benzoxadiazol-4-amine is unique due to its specific structural features and functional groups. Similar compounds include:

These compounds share the benzoxadiazole core structure but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

CAS No.

94102-47-3

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

N-hexyl-4-nitro-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C12H16N4O3/c1-2-3-4-5-8-13-9-6-7-10(16(17)18)12-11(9)14-19-15-12/h6-7,13H,2-5,8H2,1H3

InChI Key

WJJMTVWQENMRHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Origin of Product

United States

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